molecular formula C16H18FNO3 B4947209 3-[5-(4-fluorophenyl)-1-(2-methoxyethyl)-1H-pyrrol-2-yl]propanoic acid

3-[5-(4-fluorophenyl)-1-(2-methoxyethyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B4947209
M. Wt: 291.32 g/mol
InChI Key: LFZQHTKVNRDHPF-UHFFFAOYSA-N
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Description

3-[5-(4-fluorophenyl)-1-(2-methoxyethyl)-1H-pyrrol-2-yl]propanoic acid is a synthetic organic compound that features a pyrrole ring substituted with a fluorophenyl group and a methoxyethyl group

Properties

IUPAC Name

3-[5-(4-fluorophenyl)-1-(2-methoxyethyl)pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3/c1-21-11-10-18-14(7-9-16(19)20)6-8-15(18)12-2-4-13(17)5-3-12/h2-6,8H,7,9-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZQHTKVNRDHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CC=C1C2=CC=C(C=C2)F)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-fluorophenyl)-1-(2-methoxyethyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through a cyclization reaction, followed by the introduction of the fluorophenyl and methoxyethyl substituents. The final step involves the addition of the propanoic acid group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-fluorophenyl)-1-(2-methoxyethyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[5-(4-fluorophenyl)-1-(2-methoxyethyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[5-(4-fluorophenyl)-1-(2-methoxyethyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the methoxyethyl group can influence the compound’s solubility and bioavailability. The propanoic acid moiety may participate in hydrogen bonding or ionic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(4-chlorophenyl)-1-(2-methoxyethyl)-1H-pyrrol-2-yl]propanoic acid
  • 3-[5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-pyrrol-2-yl]propanoic acid
  • 3-[5-(4-methylphenyl)-1-(2-methoxyethyl)-1H-pyrrol-2-yl]propanoic acid

Uniqueness

The presence of the fluorophenyl group in 3-[5-(4-fluorophenyl)-1-(2-methoxyethyl)-1H-pyrrol-2-yl]propanoic acid distinguishes it from similar compounds. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity. This makes the compound particularly valuable in applications where specific interactions with biological targets are required.

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